molecular formula C5H2IN3 B3096578 6-Iodo-pyrazine-2-carbonitrile CAS No. 1286743-81-4

6-Iodo-pyrazine-2-carbonitrile

Cat. No.: B3096578
CAS No.: 1286743-81-4
M. Wt: 230.99 g/mol
InChI Key: RVLKIVDWWONONH-UHFFFAOYSA-N
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Description

6-Iodo-pyrazine-2-carbonitrile is a heterocyclic organic compound featuring an iodine atom attached to the pyrazine ring at the 6th position and a nitrile group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-pyrazine-2-carbonitrile typically involves the iodination of pyrazine derivatives. One common method includes the reaction of pyrazine-2-carbonitrile with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve selective iodination at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

    Substitution Reactions: Products include various substituted pyrazine derivatives.

    Oxidation and Reduction: Products include amines or carboxylic acids.

    Coupling Reactions: Products include biaryl or alkyne-substituted pyrazines.

Scientific Research Applications

6-Iodo-pyrazine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research explores its potential as a precursor for drugs targeting various diseases.

    Industry: It is utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Iodo-pyrazine-2-carbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and nitrile group can influence the compound’s binding affinity and specificity towards these targets, modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

    6-Bromo-pyrazine-2-carbonitrile: Similar structure but with a bromine atom instead of iodine.

    6-Chloro-pyrazine-2-carbonitrile: Contains a chlorine atom instead of iodine.

    6-Fluoro-pyrazine-2-carbonitrile: Features a fluorine atom in place of iodine.

Uniqueness: 6-Iodo-pyrazine-2-carbonitrile is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s chemical behavior and interactions in various applications.

Properties

IUPAC Name

6-iodopyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2IN3/c6-5-3-8-2-4(1-7)9-5/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLKIVDWWONONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306934
Record name 6-Iodo-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286743-81-4
Record name 6-Iodo-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286743-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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